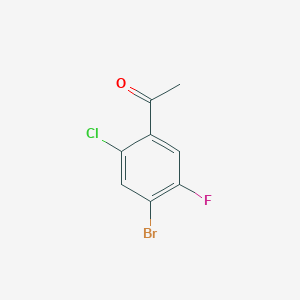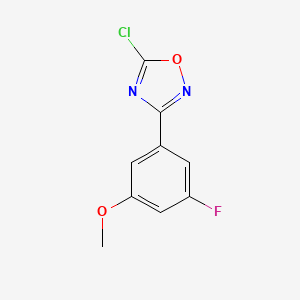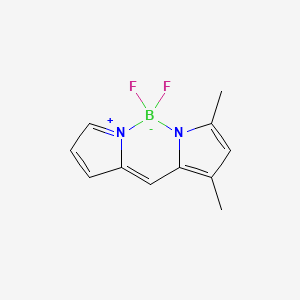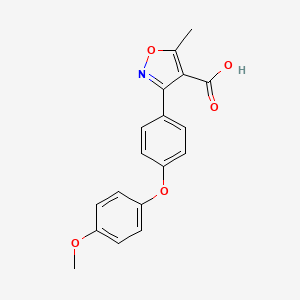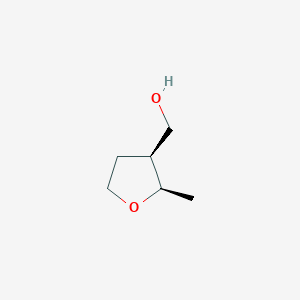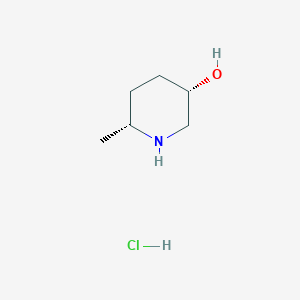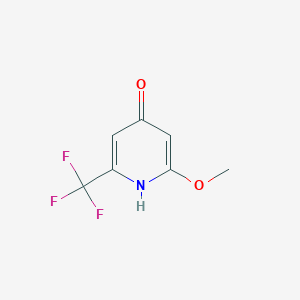
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
Übersicht
Beschreibung
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C7H6F3NO2 . It has a molecular weight of 193.13 . This compound is used in the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position . The InChI code for this compound is 1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a synthetic compound with a molecular weight of 193.13 . It has a linear formula of C7H6F3NO2 .Wissenschaftliche Forschungsanwendungen
Anticorrosive Materials
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, as part of quinoline derivatives, plays a significant role in corrosion inhibition. These derivatives effectively adsorb and form stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. This function is largely attributed to their high electron density and the presence of polar substituents like hydroxyl and methoxy groups, which facilitate coordination bonding with surface metallic atoms. Quinoline and its derivatives, including this compound, show good effectiveness as anticorrosive materials in various applications, underscoring their importance in industrial settings where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
The incorporation of quinoline derivatives into π-extended conjugated systems, which includes compounds like this compound, has shown great value for creating novel optoelectronic materials. These compounds are utilized in the development of luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), highlighting their significant potential in advanced material science. The electroluminescent properties of these derivatives contribute to their importance in fabricating materials for cutting-edge electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Chemical Sensing
Pyridine derivatives, including this compound, have been explored for their applications as chemical sensors. Due to their affinity for various ions and neutral species, these compounds can be employed as highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples. This application is particularly valuable in analytical chemistry, where the detection and quantification of specific ions or molecules are essential (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-6-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTISSKSFTNWHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)
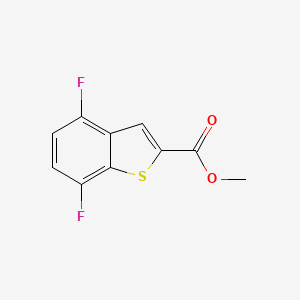
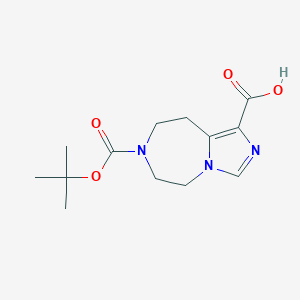
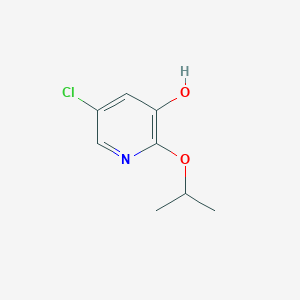
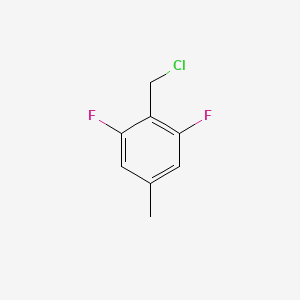
![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
